4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-2-3-15-28-19-12-8-16(9-13-19)21(27)25-18-10-6-17(7-11-18)22-26-20-5-4-14-24-23(20)29-22/h4-14H,2-3,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXLQMLWIQTECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Butoxybenzoic Acid
4-Hydroxybenzoic acid is alkylated with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, yielding 4-butoxybenzoic acid with >85% efficiency.
Reaction Conditions :
- Substrate : 4-Hydroxybenzoic acid (1 equiv), 1-bromobutane (1.2 equiv)
- Base : K₂CO₃ (2 equiv)
- Solvent : DMF
- Temperature : 80°C
- Time : 12 hours
Conversion to Acid Chloride
4-Butoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux for 3 hours, yielding 4-butoxybenzoyl chloride. Excess SOCl₂ is removed via distillation, and the product is used directly in subsequent amide coupling.
Synthesis of 4-(Thiazolo[5,4-b]pyridin-2-yl)aniline
Formation of Pyridine-Thioamide Intermediate
A pyridine-3-amine derivative (e.g., 3-amino-5-bromopyridine) is acylated with benzoyl chloride to form an amide, which is converted to a thioamide using Lawesson’s reagent.
Procedure :
- Acylation : 3-Amino-5-bromopyridine (1 equiv) reacts with benzoyl chloride (1.1 equiv) in toluene at 100°C for 6 hours.
- Thioamide Formation : The amide intermediate is treated with Lawesson’s reagent (0.5 equiv) in toluene under reflux for 4 hours, yielding the thioamide.
Key Data :
Cyclization to Thiazolo[5,4-b]pyridine
The thioamide undergoes oxidative cyclization using FeCl₃ (10 mol%) and (NH₄)₂S₂O₈ in dimethyl sulfoxide (DMSO) at 80°C for 4 hours. This step forms the thiazolo[5,4-b]pyridine core.
Optimization Insights :
Introduction of the Aniline Group
The bromine atom at the 5-position of the thiazolo[5,4-b]pyridine undergoes Suzuki-Miyaura coupling with 4-aminophenylboronic acid.
Reaction Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃ (2 equiv)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 90°C, 12 hours
Amide Coupling: Final Step
4-Butoxybenzoyl chloride reacts with 4-(thiazolo[5,4-b]pyridin-2-yl)aniline in dichloromethane (DCM) with triethylamine (TEA) as a base.
Procedure :
- Activation : 4-Butoxybenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of the aniline derivative (1 equiv) and TEA (2 equiv) in DCM at 0°C.
- Reaction : Stirred at room temperature for 6 hours.
- Workup : The mixture is washed with HCl (1M), NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.
Purification : Silica gel chromatography (hexane/ethyl acetate = 3:1) yields the final product as a white solid.
Key Data :
- Yield : 75–80%
- Melting Point : 183–185°C (similar to analogous compounds)
- ¹H-NMR : δ 8.45 (s, 1H, thiazolo-H), 7.92–6.85 (m, 8H, Ar-H), 4.12 (t, 2H, -OCH₂), 1.85–0.98 (m, 7H, butyl chain).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Adapting methods from phenothiazine derivatives, microwave irradiation (150°C, 30 minutes) reduces cyclization time from 4 hours to 30 minutes, improving yield to 40%.
One-Pot Thioamide Formation and Cyclization
Combining Lawesson’s reagent and FeCl₃ in a single step reduces purification losses, achieving a 35% overall yield.
Challenges and Mitigation Strategies
- Low Cyclization Yields : Additives like pyridine (2 equiv) enhance FeCl₃-catalyzed cyclization efficiency.
- Solubility Issues : Polar aprotic solvents (e.g., DMSO) improve intermediate solubility during cyclization.
- Regioselectivity : Electron-deficient pyridine derivatives favor cyclization at the 5-position, avoiding isomeric byproducts.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide core.
Reduction: This can be used to alter the oxidation state of the thiazolo[5,4-b]pyridine moiety.
Substitution: This reaction can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic rings .
Scientific Research Applications
4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in anti-inflammatory and antitumor treatments.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways. This inhibition is mediated through the binding of the compound to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related benzamide-thiazolo[5,4-b]pyridine derivatives share a common scaffold but differ in substituents on the benzamide or phenyl rings. Below is a detailed comparison based on synthesis, pharmacological activity, and physicochemical properties:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparisons
Synthesis Methods :
- The target compound and bromo analog () likely share a Suzuki coupling approach to attach the aryl-thiazolo-pyridine moiety to the benzamide core .
- Methoxy-substituted analogs () involve nucleophilic addition and cyclization steps, as seen in triazole-thione derivatives .
Pharmacological Activity: The 3-methoxy analog () exhibits sirtuin-modulating activity, suggesting alkoxy substituents enhance interactions with epigenetic targets . The bromo analog () and naphthamide derivative () are used in HTS, indicating halogen or bulky groups may improve binding to diverse targets .
Physicochemical Properties :
- Lipophilicity : Butoxy (logP ~4.5) > Bromo (logP ~3.8) > Methoxy (logP ~2.9), based on substituent contributions.
- Molecular Weight : The target compound (MW ~393.5) is intermediate between methoxy (MW 363.4) and bromo (MW 410.3) analogs, aligning with typical drug-like properties.
- Solubility : Methoxy and bromo substituents may confer better aqueous solubility than butoxy due to reduced hydrophobicity.
Structural-Activity Relationship (SAR) Insights
- Substituent Position : The 4-butoxy group on the benzamide (para position) may optimize steric compatibility with target binding pockets compared to ortho-substituted bromo analogs .
- Thiazolo-Pyridine Core : Critical for π-π stacking and hydrogen bonding in enzyme active sites, as seen in sirtuin modulators .
- Methyl vs.
Biological Activity
4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound features a benzamide core with a butoxy group and a thiazolo[5,4-b]pyridine moiety, which contribute to its unique biological properties. Research indicates that it may possess anti-inflammatory , antimicrobial , and antitumor activities, primarily through its interaction with specific cellular pathways.
The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . The compound inhibits PI3K activity, leading to the disruption of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. This inhibition can result in reduced proliferation of cancer cells and altered cellular metabolism.
Key Points:
- Target : PI3K
- Pathway Affected : PI3K/AKT/mTOR
- Result : Inhibition of cell growth and proliferation
Pharmacological Properties
The compound has demonstrated a broad spectrum of biological activities:
- Antitumor Activity : In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and liver cancer (HEPG2). The half-maximal effective concentration (EC50) values indicate potent activity compared to standard chemotherapeutic agents.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, although detailed mechanisms are still under investigation.
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of thiazolo[5,4-b]pyridine derivatives, including this compound. These investigations reveal:
- Cytotoxicity : The compound exhibits IC50 values ranging from 10 to 25 µM against various cancer cell lines.
- Selectivity : It shows selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.
Table 1: Biological Activity Summary
| Activity Type | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 15.0 | |
| Antitumor | HEPG2 | 10.28 | |
| Anti-inflammatory | RAW 264.7 | Not specified | |
| Antimicrobial | E. coli | Inhibition observed |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells compared to untreated controls.
- Inflammatory Disease Model : In an animal model of inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
